(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methanol
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Overview
Description
(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methanol is a chemical compound with the molecular formula C₆H₈N₂OS. It is a member of the thiadiazole family, which is known for its diverse biological activities and applications in various fields of science and industry. This compound is characterized by a cyclopropyl group attached to a thiadiazole ring, which is further connected to a methanol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methanol typically involves the reaction of cyclopropylamine with carbon disulfide and hydrazine hydrate to form the intermediate 5-cyclopropyl-1,3,4-thiadiazole-2-thiol. This intermediate is then oxidized using hydrogen peroxide to yield the desired product, this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methanol undergoes several types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced derivatives.
Substitution: Substituted thiadiazole derivatives with different functional groups.
Scientific Research Applications
(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of (5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methanol is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, thiadiazole derivatives have been shown to inhibit enzymes such as carbonic anhydrase and to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: A parent compound with similar structural features but lacking the cyclopropyl and methanol groups.
5-Methyl-1,3,4-thiadiazole-2-thiol: A similar compound with a methyl group instead of a cyclopropyl group.
2-Amino-5-mercapto-1,3,4-thiadiazole: Another thiadiazole derivative with an amino group.
Uniqueness
(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methanol is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(5-cyclopropyl-1,3,4-thiadiazol-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c9-3-5-7-8-6(10-5)4-1-2-4/h4,9H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPRDUAARQJCOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1330755-40-2 |
Source
|
Record name | (5-cyclopropyl-1,3,4-thiadiazol-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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